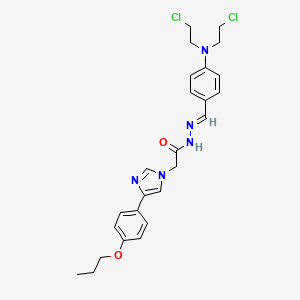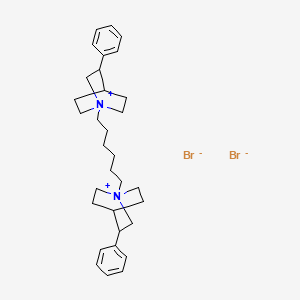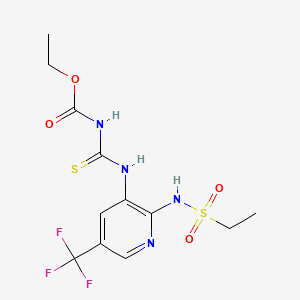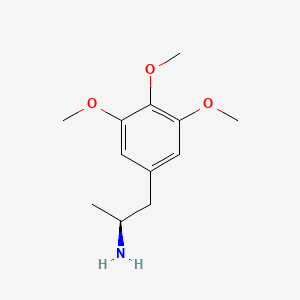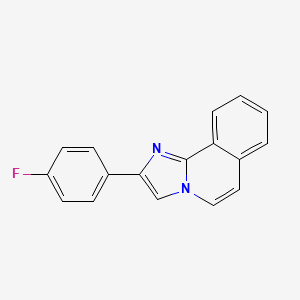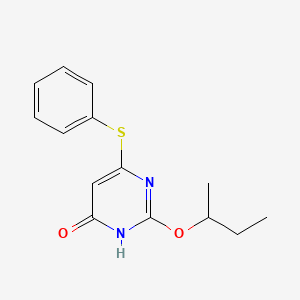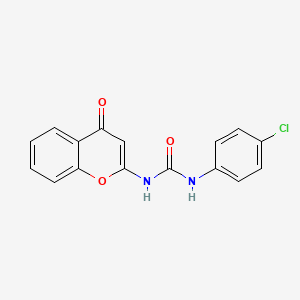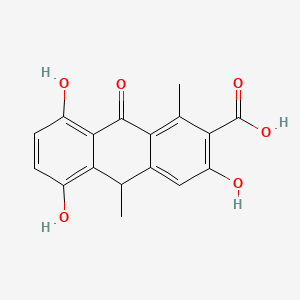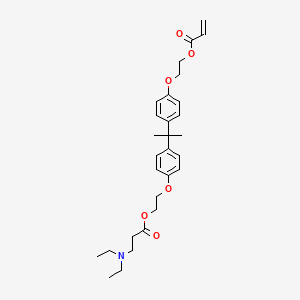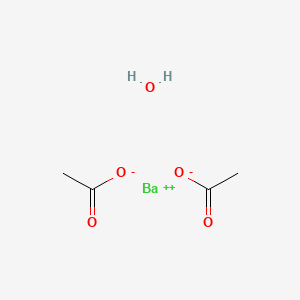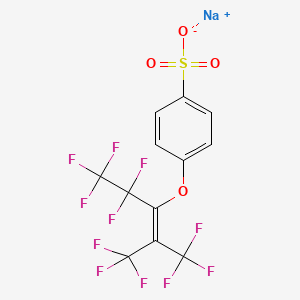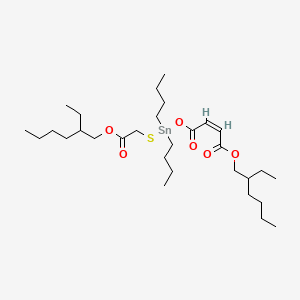
Methanesulfonamide, N-(4-(cyclohexylmethyl)-1-cyclohexyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonamide, N-(4-(cyclohexylmethyl)-1-cyclohexyl)- is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(4-(cyclohexylmethyl)-1-cyclohexyl)- typically involves the reaction of methanesulfonyl chloride with the appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the reaction proceeds smoothly.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can also help in scaling up the production while ensuring the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N-(4-(cyclohexylmethyl)-1-cyclohexyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Methanesulfonamide, N-(4-(cyclohexylmethyl)-1-cyclohexyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-(4-(cyclohexylmethyl)-1-cyclohexyl)- involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: A simpler sulfonamide with a single methanesulfonamide group.
N-Cyclohexyl-4-methylbenzenesulfonamide: Another sulfonamide with a cyclohexyl group and a methylbenzenesulfonamide group.
Uniqueness
Methanesulfonamide, N-(4-(cyclohexylmethyl)-1-cyclohexyl)- is unique due to its specific structure, which combines a methanesulfonamide group with cyclohexylmethyl and cyclohexyl groups. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
102280-89-7 |
|---|---|
Molecular Formula |
C14H27NO2S |
Molecular Weight |
273.44 g/mol |
IUPAC Name |
N-[4-(cyclohexylmethyl)cyclohexyl]methanesulfonamide |
InChI |
InChI=1S/C14H27NO2S/c1-18(16,17)15-14-9-7-13(8-10-14)11-12-5-3-2-4-6-12/h12-15H,2-11H2,1H3 |
InChI Key |
BTHYBBSEDAMNFO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1CCC(CC1)CC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



